6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Description
The compound 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a heterocyclic molecule comprising a chromene-4-one core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. The chromene moiety features methyl groups at positions 6 and 7, while the thiadiazole ring is substituted with a prop-2-en-1-ylsulfanyl (allylthio) group.
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-4-5-24-17-20-19-16(25-17)18-15(22)14-8-12(21)11-6-9(2)10(3)7-13(11)23-14/h4,6-8H,1,5H2,2-3H3,(H,18,19,22) |
InChI Key |
LXBMRTGYOITAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiadiazole ring and the carboxamide group. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity
- Anti-inflammatory Effects
-
Anticancer Potential
- Chromene derivatives are often explored for their anticancer properties. The structural features of 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide may allow it to interfere with cancer cell proliferation and induce apoptosis through various mechanisms .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the structure and purity of the compound .
Case Study 1: Antimicrobial Testing
A study tested the antimicrobial activity of several chromene derivatives, including D103-1647, against a panel of bacterial strains. The results showed that D103-1647 exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory agents, D103-1647 was subjected to molecular docking simulations against 5-lipoxygenase. The binding affinity was favorable, indicating that further optimization could yield a viable anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and chromene core are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethylsulfanyl Analog: N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
The closest structural analog replaces the allylthio group with an ethylsulfanyl substituent (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent on Thiadiazole | Molecular Formula | Average Mass (g/mol) |
|---|---|---|---|
| Target Compound | Prop-2-en-1-ylsulfanyl | C₁₇H₁₅N₃O₃S₂ | 373.46 |
| Ethylsulfanyl Analog | Ethylsulfanyl | C₁₆H₁₅N₃O₃S₂ | 361.43 |
Key Differences and Implications:
- This may influence interactions with biological targets or metal ions.
- Lipophilicity: The allylthio group (logP estimated ≈1.2) is marginally less lipophilic than ethylsulfanyl (logP ≈1.5), which could affect membrane permeability and solubility .
- Reactivity: The allylthio substituent may undergo oxidation or Michael addition reactions at the double bond, offering pathways for derivatization or metabolic modification.
Other Thiadiazole-Containing Compounds
While unrelated in core structure, cephalosporin antibiotics (e.g., compounds in –5) also incorporate thiadiazole rings. For example, (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () uses a methylthiadiazole group to enhance β-lactamase resistance.
Biological Activity
The compound 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide , also known as D103-1647, belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article aims to provide a comprehensive overview of its biological activities, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
D103-1647 has the following molecular formula: with a molecular weight of 373.46 g/mol. The compound features a complex structure that includes a thiadiazole moiety and a chromene backbone, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3S2 |
| Molecular Weight | 373.46 g/mol |
| LogP (Partition Coefficient) | 5.050 |
| Water Solubility (LogSw) | -4.77 |
| Polar Surface Area | 68.054 Ų |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. D103-1647 was evaluated against various bacterial strains and fungi. In vitro studies demonstrated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria.
A comparative study highlighted that D103-1647 showed a minimum inhibitory concentration (MIC) similar to established antibiotics such as ampicillin and streptomycin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of D103-1647 has been explored through various studies. The compound was subjected to cytotoxicity assays against several cancer cell lines, including prostate (PC3), colon (HCC-2998), and lung cancer (HOP 92) cells.
Case Study: Cytotoxicity Assay
A study reported the following IC50 values for D103-1647:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Prostate (PC3) | 5.48 |
| Colon (HCC-2998) | 5.31 |
| Lung (HOP 92) | 6.49 |
These results suggest that D103-1647 exhibits significant cytotoxic effects on various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, D103-1647 has shown anti-inflammatory effects in preliminary studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of D103-1647 plays a crucial role in its biological activity. Modifications in the thiadiazole and chromene moieties can significantly affect its potency. For instance, substituents at specific positions on the thiadiazole ring have been shown to enhance antimicrobial and anticancer activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
